Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a ureido group, and an ethyl ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-3-30-18(28)15-6-4-5-7-16(15)23-17(27)12-31-21-26-25-20(32-21)24-19(29)22-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H2,22,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNZNXETXLXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Ureido Group: The ureido group is introduced by reacting the thiadiazole derivative with an isocyanate, such as p-tolyl isocyanate, under controlled conditions.
Formation of Ethyl Ester: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the ureido group can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Key Functional Groups
- Thiadiazole Ring : Known for various biological activities.
- Ureido Group : Enhances potential bioactivity.
- Ethyl Ester : Influences solubility and reactivity.
Chemistry
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Antifungal Activity : Exhibits activity against fungal pathogens.
Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 32.6 μg/mL |
| Aspergillus niger | Comparable to commercial antifungals |
Medicine
The compound is under investigation for its potential therapeutic applications:
- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential for reducing inflammation in various conditions.
Industry
In industrial applications, the compound is explored for developing new materials such as:
- Polymers : Due to its unique chemical properties.
- Coatings : Enhancing material performance.
Case Study Insights
A study highlighted the compound's ability to inhibit bacterial growth by interfering with cell wall synthesis, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Ureido Compounds: Compounds containing the ureido group are known for their potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
Ethyl Esters: Ethyl esters are commonly used in organic synthesis and as intermediates in the production of pharmaceuticals and other fine chemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including antimicrobial, anticancer, and antiparasitic activities.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole ring, an acetamido group, and a benzoate moiety. The synthesis of such compounds often involves multi-step organic reactions, including coupling reactions and functional group modifications.
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various pathogens:
| Compound | Pathogen | Inhibition Rate (%) at 100 μg/mL |
|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30% |
| 51m | X. oryzae pv. oryzae | 56% |
| 52e | Various fungi | Excellent activity |
These results indicate that certain derivatives can outperform traditional bactericides like thiodiazolecopper .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. In vitro studies report varying degrees of cytotoxicity against different cancer cell lines. For example:
These findings suggest that the structural modifications in thiadiazole derivatives significantly influence their anticancer activity.
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been explored. Studies on similar thiadiazole-based compounds have shown promising results against protozoan parasites:
| Compound | Target Parasite | Inhibition (%) at 50 μM |
|---|---|---|
| Compound A | T. cruzi | 71.42 |
| Compound B | L. donovani | 20.30 |
The mechanism of action may involve the disruption of metabolic pathways in the parasites, although further studies are necessary to elucidate these mechanisms fully .
Case Studies
- Antimicrobial Efficacy : A study reported that a series of thiadiazole derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds showing better activity than standard antibiotics.
- Anticancer Screening : Another investigation highlighted the efficacy of certain thiadiazole derivatives in inhibiting tumor cell proliferation, supporting their potential use in cancer therapy.
- Antiparasitic Assessment : Research demonstrated that specific analogs could inhibit the growth of Leishmania species effectively, suggesting their utility in treating leishmaniasis.
Q & A
Q. Table 1: Representative Synthetic Conditions
Advanced: How can low yields in the coupling of the thioacetamido benzoate moiety be addressed?
Answer:
Optimization strategies include:
- Coupling Reagents : Use EDCI/HOBt or DCC to activate carboxylic acids, improving coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Temperature Control : Reactions at 0–5°C reduce side reactions during acyl chloride formation .
Example : In the synthesis of analogous compounds, substituting ethyl bromoacetate with bulkier alkylating agents increased yields by 15–20% .
Basic: Which analytical techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Assigns protons (e.g., NH2 at δ 7.36 ppm) and carbons in DMSO-d6 .
- FT-IR : Confirms ureido C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-N bonds (~1250 cm⁻¹) .
- Elemental Analysis : Validates purity (>95% C, H, N, S) .
- GC-MS/HPLC : Determines molecular weight (e.g., m/z 470.62 for 4h ).
Advanced: How do substitutions on the p-tolyl group affect kinase inhibition?
Answer:
SAR studies reveal:
Q. Table 2: Substituent Effects on Kinase Inhibition
| Compound | Substituent | VEGFR-2 IC50 (µM) | BRAF IC50 (µM) | Reference |
|---|---|---|---|---|
| 4h | p-Tolyl | 0.89 | 1.12 | |
| 4j | 4-Cl | 0.65 | 0.98 | |
| 4i | 4-OCH3 | 2.34 | 3.01 |
Basic: What in vitro models assess antiproliferative activity?
Answer:
- Cell Lines : Human cancer lines (e.g., MCF-7, HepG2) treated with 1–100 µM compound for 48–72 hours .
- Kinase Assays : ELISA-based VEGFR-2/BRAF inhibition measured via ATP competition .
- Apoptosis Markers : Flow cytometry for caspase-3/7 activation .
Advanced: How can computational methods predict binding modes to VEGFR-2?
Answer:
- Molecular Docking (AutoDock/Vina) : Models compound-VEGFR-2 interactions, identifying H-bonds with Lys868 and hydrophobic contacts with Phe1047 .
- MD Simulations : Validates stability of the ligand-receptor complex over 100 ns trajectories .
- QSAR : Correlates substituent electronegativity with IC50 values (R² > 0.85) .
Basic: What challenges arise in chromatographic purification?
Answer:
- Polar Byproducts : Use reverse-phase HPLC (C18 column, MeCN/H2O gradient) to resolve polar impurities .
- Low Solubility : Pre-purify via recrystallization (ethanol/water mixtures) .
Advanced: How to resolve contradictions in NMR data for thiadiazol derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
